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Compound of Interest

4-Nitro-3-(trifluoromethyl)-1H-
Compound Name: o
pyrazole-5-carboxylic acid

Cat. No.: B1318984

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-3-
(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a highly functionalized
heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its
classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of novel
therapeutics, particularly in the burgeoning field of targeted protein degradation.[1] This guide
provides a comprehensive analysis of its core physical and chemical properties, offering
researchers and drug development professionals the foundational knowledge required for its
effective handling, characterization, and application. The molecule's unique combination of a
pyrazole core, a carboxylic acid, a nitro group, and a trifluoromethyl group imparts distinct
electronic and steric characteristics that govern its behavior. This document synthesizes
available data, both computed and experimental, to present a holistic view of its molecular
identity, physicochemical parameters, and analytical characterization profile.

Molecular Identity and Structure

The structural architecture of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is
key to its reactivity and physical properties. The pyrazole ring is a five-membered aromatic
heterocycle with two adjacent nitrogen atoms. This core is substituted with three powerful
electron-withdrawing groups: a nitro group (-NO2), a trifluoromethyl group (-CFs), and a
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carboxylic acid group (-COOH). This substitution pattern profoundly influences the molecule's
acidity, polarity, and potential for intermolecular interactions.

Identifier Value Source

4-nitro-3-(trifluoromethyl)-1H-
IUPAC Name ] i PubChem|[2]
pyrazole-5-carboxylic acid

CAS Number 1322805-15-1 CP Lab Safety[1]
Molecular Formula CsH2F3N30a4 PubChem|[2]
Molecular Weight 225.08 g/mol PubChem][2]

) C1(=C(NN=C1C(=0)O)C(F)
Canonical SMILES PubChem|[2]
(F)F)--INVALID-LINK--[O-]

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of the title compound.
It is critical to distinguish between computationally predicted values and those determined
experimentally. Predicted values provide excellent estimations for logistical and experimental
design but should be confirmed where possible.
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Property Value Type Source
Molecular Weight 225.08 g/mol Computed PubChem[2]
- ) 450.7 £ 45.0 °C at 760 _
Boiling Point Predicted Chemsrc[3]
mmHg
Density 1.9+0.1 g/cm3 Predicted Chemsrc[3]
XLogP3 0.8 Computed PubChem][2]
Polar Surface Area
112 A2 Computed PubChem[2]
(PSA)
Hydrogen Bond
2 Computed PubChem|[2]
Donors
Hydrogen Bond
6 Computed PubChem|[2]
Acceptors
Purity (Commercial) >97% Experimental CP Lab Safety[1]

Storage Conditions

Room temperature

Experimental

CP Lab Safety[1]

Detailed Analysis of Physical Properties
Acidity and the Influence of Electron-Withdrawing

Groups

While a specific experimental pKa value is not readily available in the cited literature, a

qualitative analysis of the molecular structure allows for a strong, expert inference. The

carboxylic acid moiety is attached to a pyrazole ring that is heavily substituted with electron-
withdrawing groups (EWGSs). The combined inductive and resonance effects of the nitro (-NO2)
and trifluoromethyl (-CFs) groups, as well as the electronegative pyrazole ring itself, powerfully
stabilize the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization
significantly increases the acidity of the carboxylic proton, leading to a predicted low pKa value,
characteristic of a relatively strong organic acid.
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Molecular Structure Influences
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Caption: Influence of electron-withdrawing groups on the acidity of the title compound.

Lipophilicity and Solubility

The octanol-water partition coefficient is a critical parameter in drug development, indicating the
lipophilicity of a compound. The computed XLogP3 value for this molecule is 0.8.[2] This
relatively low value suggests a moderate degree of lipophilicity, indicating that the molecule
possesses a balance of hydrophilic and hydrophobic character. The presence of polar groups
capable of hydrogen bonding (carboxylic acid, N-H of the pyrazole, nitro group) enhances its
interaction with agueous media. This balance is often desirable in drug candidates, as it can
facilitate both sufficient aqueous solubility for formulation and adequate lipid membrane
permeability to reach intracellular targets.

Thermal Properties and Physical State

The compound is supplied as a solid with recommended storage at room temperature,
indicating reasonable thermal stability under standard laboratory conditions.[1] While an
experimental melting point is not available, the high predicted boiling point of 450.7 °C
suggests that strong intermolecular forces are present.[3] These forces likely include hydrogen
bonding from the carboxylic acid and pyrazole N-H protons, as well as strong dipole-dipole
interactions originating from the highly polar nitro and trifluoromethyl groups.
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Standard Analytical Characterization Workflows

Confirmation of the identity and purity of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-
carboxylic acid relies on a standard suite of analytical techniques. The causality behind this
multi-faceted approach is the principle of orthogonal validation, where different methods
provide complementary information to build a complete and trustworthy profile of the
compound.

Experimental Protocol: A Self-Validating System
e Mass Spectrometry (MS):

o Objective: To confirm the molecular weight and elemental composition.

o Methodology: High-resolution mass spectrometry (HRMS), typically using electrospray
ionization (ESI) in negative mode to easily deprotonate the acidic proton.

o Expected Result: A prominent ion peak corresponding to the [M-H]~ anion at an m/z of
approximately 224.0, consistent with the molecular formula CsHFsN3Oa4~. The exact mass
measurement from HRMS should align with the theoretical value (224.9997) within a
narrow tolerance (e.g., <5 ppm).[2]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Objective: To elucidate the precise molecular structure by probing the chemical
environment of each nucleus.

o Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-de or
Methanol-d4) and analyzed using tH, 13C, and °F NMR.

o Expected Results:

» 1H NMR: Two broad, exchangeable singlets are expected: one for the carboxylic acid
proton (-COOH) at a downfield chemical shift (>10 ppm) and one for the pyrazole N-H
proton.

» 13C NMR: Signals corresponding to the five unique carbon atoms, including the carboxy!
carbon, the quaternary carbons of the pyrazole ring, and the carbon of the
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trifluoromethyl group (observed as a quartet due to C-F coupling).

» 19F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CFs
group.

e Infrared (IR) Spectroscopy:
o Objective: To identify the key functional groups present in the molecule.

o Methodology: Analysis of the neat solid using an attenuated total reflectance (ATR)
accessory.

o Expected Results: Characteristic absorption bands including a broad O-H stretch (~2500-
3300 cm™1), a C=0 stretch (~1700 cm~1), asymmetric and symmetric N-O stretches for the
nitro group (~1550 and ~1350 cm~1), and strong C-F stretches (~1100-1300 cm™1).
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Caption: A typical workflow for the analytical characterization of the title compound.

Conclusion: Implications for Scientific Application

The physicochemical properties of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
define its role as a versatile and potent building block in modern chemistry. Its high degree of
functionalization, significant acidity, and balanced lipophilicity make it an attractive starting
material for constructing more complex molecules, particularly in the synthesis of PROTACs
and other targeted protein degraders.[1] The strong electron-withdrawing nature of its
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substituents can be leveraged to tune the electronic properties of target molecules and to serve
as a handle for diverse chemical transformations. Researchers and drug development
professionals can utilize the data and protocols within this guide to confidently incorporate this
compound into their synthetic and screening workflows, accelerating the discovery of new
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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